3'-(N-Ethylaminomethyl)acetophenone
Description
3'-(N-Ethylaminomethyl)acetophenone is a substituted aromatic ketone derived from acetophenone (C₆H₅C(O)CH₃), where a tertiary amine group (-CH₂-NH-CH₂CH₃) is introduced at the 3' position of the benzene ring. This modification imparts unique chemical and biological properties, making it a compound of interest in pharmaceutical and agrochemical research.
Acetophenone derivatives are widely studied for their versatility in organic synthesis, fragrance production, and biological activities such as anti-inflammatory, antimicrobial, and pesticidal effects . The introduction of substituents like amino groups enhances solubility, reactivity, and bioactivity, as seen in compounds like apocynin and paeonol .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[3-(ethylaminomethyl)phenyl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-3-12-8-10-5-4-6-11(7-10)9(2)13/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
PDUATQOINJIZHS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The 3' position of acetophenone can be functionalized with various groups, each altering physicochemical and biological properties:
Physical and Chemical Properties
Substituents significantly influence melting/boiling points, solubility, and reactivity:
Key Chemical Reactions :
- Acetophenone: Oxidized to benzoic acid (acidified KMnO₄), reduced to 1-phenylethanol (Na/EtOH), and undergoes nitration at the meta position .
- Amino-Substituted Analogs: The N-ethylaminomethyl group may facilitate nucleophilic reactions or serve as a directing group in further substitutions.
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